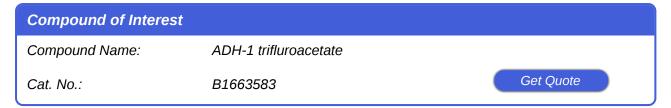


Application Notes and Protocols for ADH-1 Trifluoroacetate in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ADH-1 trifluoroacetate is a synthetic cyclic pentapeptide that acts as a potent and selective antagonist of N-cadherin. N-cadherin, a cell-cell adhesion molecule, is often overexpressed in various cancer types and is implicated in tumor progression, metastasis, and angiogenesis. By inhibiting N-cadherin, ADH-1 disrupts tumor cell cohesion, induces apoptosis, and inhibits tumor growth. These application notes provide detailed protocols for the reconstitution, preparation, and use of ADH-1 trifluoroacetate in cell culture experiments.

Product Information



Property	Value	
Product Name	ADH-1 trifluoroacetate	
Appearance	White to off-white powder.[1]	
Molecular Formula	C24H35F3N8O8S2[2]	
Molecular Weight	684.71 g/mol [2][3]	
Storage Conditions	Store the lyophilized powder at -20°C.[4] Upon reconstitution, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.	
Solubility	Soluble in DMSO.	

Reconstitution of ADH-1 Trifluoroacetate

Objective: To prepare a high-concentration stock solution of ADH-1 trifluoroacetate for use in cell culture experiments.

Materials:

- ADH-1 trifluoroacetate powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Before opening, bring the vial of ADH-1 trifluoroacetate powder to room temperature.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of ADH-1 trifluoroacetate (MW: 684.71 g/mol), add 146.0 μL of DMSO.
- Gently vortex or pipette up and down to ensure the powder is completely dissolved.



- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.

Preparation of Working Solutions for Cell Culture

Objective: To dilute the ADH-1 trifluoroacetate stock solution to the desired final concentration in cell culture medium.

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
- Perform a vehicle control experiment using the same final concentration of DMSO as in the ADH-1 treated wells.

Protocol:

- Thaw an aliquot of the ADH-1 trifluoroacetate stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
- For example, to prepare a 100 μM working solution from a 10 mM stock solution, perform a 1:100 dilution (e.g., add 2 μL of the 10 mM stock to 198 μL of cell culture medium).
- Add the appropriate volume of the working solution to your cell culture plates. Ensure the final DMSO concentration does not exceed 0.5%.

Experimental Protocols Cell Viability Assay (MTT Assay)

Objective: To determine the effect of ADH-1 trifluoroacetate on the viability of cancer cells.

Materials:



- Cancer cell line of interest (e.g., N-cadherin expressing cell line)
- Complete cell culture medium
- 96-well cell culture plates
- ADH-1 trifluoroacetate working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

Workflow:

Experimental Workflow Diagram

Protocol:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After 24 hours, remove the medium and add 100 μL of fresh medium containing various concentrations of ADH-1 trifluoroacetate (e.g., 0, 10, 50, 100, 250, 500 μM). Include a vehicle control with the highest concentration of DMSO used.
- Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.



- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation

Representative Dose-Response Data of ADH-1 on

Cancer Cell Viability

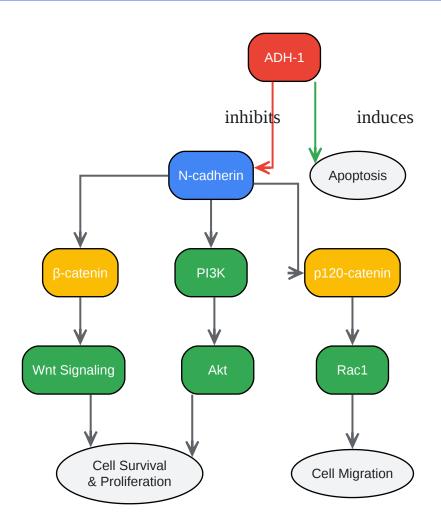
ADH-1 Concentration (μΜ)	% Cell Viability (24h)	% Cell Viability (48h)	% Cell Viability (72h)
0 (Control)	100 ± 5.2	100 ± 6.1	100 ± 4.8
10	95 ± 4.8	88 ± 5.5	75 ± 6.3
50	82 ± 6.1	65 ± 7.2	50 ± 5.9
100	68 ± 5.9	45 ± 6.8	30 ± 4.5
250	45 ± 7.3	25 ± 5.1	15 ± 3.8
500	20 ± 4.5	10 ± 3.2	5 ± 2.1

Data are represented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Mechanism of Action and Signaling Pathway

ADH-1 competitively binds to N-cadherin, thereby blocking its homophilic interactions. This disruption of N-cadherin-mediated cell-cell adhesion leads to the inhibition of downstream signaling pathways that are crucial for cancer cell survival, proliferation, and migration.





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N-cadherin Signaling Pathway Inhibition by ADH-1

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